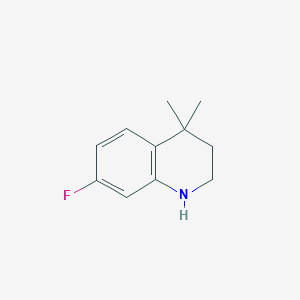

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Beschreibung

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The compound features a fluorine substituent at the 7-position and two methyl groups at the 4-position of the tetrahydroquinoline core. This substitution pattern influences its electronic, steric, and physicochemical properties, making it relevant in medicinal chemistry and materials science .

Tetrahydroquinolines are widely studied due to their pharmacological versatility, including roles as analgesics, anticancer agents, and acetylcholinesterase inhibitors .

Eigenschaften

IUPAC Name |

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAVEICIDOECMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231291 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-43-2 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Synthetic Strategies

2.1. General Synthetic Approaches

The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically employs multi-step organic reactions, often starting from substituted anilines or quinoline derivatives. The process may involve:

- Cyclization reactions to form the tetrahydroquinoline ring

- Introduction of the fluoro group at the 7-position

- Installation of the 4,4-dimethyl substituents

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of substituted aniline | 7-fluoroaniline derivatives | Commercially available or synthesized |

| 2 | Cyclization to tetrahydroquinoline | Acid/base catalysis, cyclization agents | May use Lewis acids or strong bases |

| 3 | Introduction of 4,4-dimethyl group | Alkylation (e.g., with methyl iodide) | Often at the cyclization stage |

| 4 | Purification and characterization | Column chromatography, NMR, MS | Ensures product purity and identity |

Detailed Preparation Methods

3.1. Multi-Step Synthesis from Substituted Anilines

A common route involves:

- Starting with 7-fluoroaniline (or its derivatives)

- Alkylation at the 4-position to introduce the dimethyl groups

- Cyclization under acidic or basic conditions to yield the tetrahydroquinoline core

3.2. One-Pot and Microwave-Assisted Synthesis

Recent advances include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method typically involves:

- Mixing all reactants (substituted aniline, methylating agent, cyclization agent) in a suitable solvent (e.g., ethanol, dichloromethane)

- Applying microwave irradiation to promote rapid cyclization and alkylation

- Isolating the product by standard purification techniques

Transition metal catalysts such as palladium or nickel may be used to facilitate certain steps, particularly for C–N or C–C bond formation. These methods offer:

- Enhanced selectivity

- Milder reaction conditions

- Potential for higher yields and purity

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Effect on Synthesis |

|---|---|---|

| Temperature | Room temp. to 80°C | Higher temp. may increase rate |

| Solvent | Ethanol, dichloromethane | Influences solubility and selectivity |

| Catalyst | Palladium, nickel, acids | Affects yield and side products |

| Time | 1–4 hours (microwave: <1 hr) | Shorter with microwave assistance |

| Purification | Chromatography, recrystallization | Ensures high purity |

Analytical and Characterization Techniques

After synthesis, the compound is typically characterized using:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass Spectrometry (MS)

- High-Performance Liquid Chromatography (HPLC), if needed

These methods confirm the structure, purity, and identity of the final product.

Data Table: Representative Synthesis Example

| Step | Reactant(s) | Reagent(s)/Catalyst(s) | Solvent | Condition | Yield (%) |

|---|---|---|---|---|---|

| 1 | 7-fluoroaniline | Methyl iodide, base | Ethanol | Room temp., 2 h | 85 |

| 2 | Alkylated intermediate | Acid catalyst | Dichloromethane | 40°C, 3 h | 78 |

| 3 | Cyclized tetrahydroquinoline | None (workup) | — | — | — |

Note: Actual yields and conditions may vary depending on the specific protocol and scale.

Research Findings and Optimization Insights

- Microwave-assisted synthesis can improve efficiency, reducing reaction times from several hours to under one hour, with comparable or improved yields.

- Choice of solvent and catalyst is critical for optimizing both yield and purity. Polar solvents like ethanol are commonly used, while dichloromethane may be preferred for certain steps.

- Transition metal catalysts (e.g., palladium, nickel) can enhance selectivity, especially in the presence of sensitive functional groups.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various fluorinated quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds, including 7-fluoro derivatives, demonstrate significant antimicrobial properties. These compounds may inhibit the growth of various bacterial strains by disrupting cellular processes essential for microbial survival.

Antineoplastic Activity

Studies have shown that this compound may have antitumor effects. Its structural analogs have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

This compound has also been studied for its potential anti-inflammatory properties. It may modulate inflammatory responses by influencing pathways related to cytokine production and immune cell activation.

Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its derivatives are being explored as potential treatments for conditions such as rheumatoid arthritis and other autoimmune diseases due to their ability to modulate immune responses .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of tetrahydroquinoline derivatives, researchers found that this compound significantly inhibited the growth of human cancer cell lines in vitro. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various signaling pathways, resulting in its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tetrahydroquinoline Derivatives

Structural and Substituent Variations

The biological and chemical properties of tetrahydroquinolines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Tetrahydroquinoline Derivatives

Key Observations:

Pharmacological and Physicochemical Properties

Key Findings:

- Fluorine Impact : Fluorine’s electronegativity may enhance binding to electron-rich biological targets (e.g., enzymes) but requires positional optimization to avoid steric clashes .

Biologische Aktivität

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class, noted for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHFN

- Molecular Weight : 195.23 g/mol

- CAS Number : 1187933-43-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This mechanism is crucial in understanding its therapeutic efficacy against different diseases.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antibiotic.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through the inhibition of specific pathways involved in cell survival.

Case Study: Breast Cancer Cell Lines

In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The compound induced cell cycle arrest at the G0/G1 phase and increased levels of pro-apoptotic markers like caspase-3 and PARP cleavage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Material : 7-fluoroquinoline.

- Alkylation : Introduction of methyl groups at the 4th position using reagents like methyl iodide in the presence of a base.

- Reduction : Reduction of the quinoline ring to yield the tetrahydro derivative.

Applications in Medicine

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Antibiotic Development : Due to its antimicrobial properties.

- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated aniline derivatives with ketones or epoxides. For example, intramolecular cyclization via N-(3-chloro-2-hydroxypropyl) intermediates (derived from diphenylamine and epichlorohydrin) can form the tetrahydroquinoline core, followed by fluorination at the 7-position using electrophilic fluorinating agents like Selectfluor® . Key parameters include temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst choice (e.g., Brønsted acids for enantioselective synthesis) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The fluorine atom at C7 causes deshielding of adjacent protons (C6-H and C8-H), splitting signals into doublets or triplets (J = 8–12 Hz). The 4,4-dimethyl groups appear as two singlets (~δ 1.2–1.5 ppm) .

- ¹³C NMR : Fluorine coupling splits the C7 carbon signal (δ ~160 ppm, J = 240–260 Hz) .

- MS : The molecular ion [M+H]⁺ at m/z 194.1 (C₁₁H₁₃FN⁺) and fragmentation patterns (e.g., loss of CH₃ groups) confirm the structure .

Q. What are the key challenges in achieving regioselective fluorination during synthesis?

- Methodological Answer : Fluorination at the 7-position requires directing groups (e.g., nitro or amino substituents) to stabilize transition states. Electrophilic fluorination with N-fluoropyridinium salts or radical fluorination using XeF₂ can improve regioselectivity. Computational modeling (DFT) helps predict favorable fluorination sites based on electron density maps .

Advanced Research Questions

Q. How does the 7-fluoro substituent influence the electronic and steric properties of the tetrahydroquinoline scaffold in catalytic applications?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring, enhancing interactions with Lewis acid catalysts (e.g., AuCl₃ or Pd(OAc)₂). Steric effects from the 4,4-dimethyl groups restrict rotational freedom, favoring specific conformations in asymmetric catalysis. UV-Vis and cyclic voltammetry studies show a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in:

- Solubility : Use of co-solvents (DMSO) at ≤1% v/v to avoid cytotoxicity .

- Enantiomeric purity : Chiral HPLC or SFC separates R/S isomers, which may exhibit divergent bioactivities .

- Assay conditions : Standardize protocols (e.g., CLSI guidelines for MIC testing) to ensure reproducibility .

Q. How can computational methods predict the impact of 4,4-dimethyl and 7-fluoro substituents on binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like DNA gyrase or kinases. The 7-fluoro group forms hydrogen bonds with active-site residues (e.g., Asp86 in E. coli gyrase), while the 4,4-dimethyl groups stabilize hydrophobic pockets. Free energy perturbation (FEP) calculations quantify ΔΔG values for substituent modifications .

Q. What are the best practices for characterizing stereochemical outcomes in asymmetric syntheses of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration (e.g., C4 chirality) using Cu-Kα radiation (λ = 1.54178 Å) and Flack parameters .

- CD Spectroscopy : Compare experimental CD spectra with TD-DFT simulations to assign enantiomers .

- Chiral derivatization : Use Mosher’s acid chloride to convert amines to diastereomers for HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.